2-(3-fluoro-3-methylpyrrolidin-1-yl)ethan-1-amine dihydrochloride
Description
Properties
IUPAC Name |
2-(3-fluoro-3-methylpyrrolidin-1-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15FN2.2ClH/c1-7(8)2-4-10(6-7)5-3-9;;/h2-6,9H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYPPMOIQSAKOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)CCN)F.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl2FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluoro-3-methylpyrrolidin-1-yl)ethan-1-amine dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring, which can be achieved through the cyclization of appropriate precursors.
Introduction of Fluorine and Methyl Groups: The fluorine and methyl groups are introduced onto the pyrrolidine ring through selective fluorination and methylation reactions.
Amination: The ethylamine side chain is then introduced through an amination reaction.
Formation of the Dihydrochloride Salt: Finally, the compound is converted into its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3-fluoro-3-methylpyrrolidin-1-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to remove the fluorine atom or reduce other functional groups present in the molecule.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: De-fluorinated or reduced derivatives.
Substitution: Compounds with substituted functional groups in place of the fluorine atom.
Scientific Research Applications
2-(3-fluoro-3-methylpyrrolidin-1-yl)ethan-1-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and as an intermediate in the production of fine chemicals.
Mechanism of Action
The mechanism of action of 2-(3-fluoro-3-methylpyrrolidin-1-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and the methyl group on the pyrrolidine ring can influence its binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets through various pathways, leading to its observed effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Notes:
- Fluorine Positioning : Fluorine in the target compound is on the pyrrolidine ring, whereas analogs like the fluoropyridyloxy derivative () place fluorine on an aromatic ring. The 3-fluoro-3-methylpyrrolidine group may confer greater conformational rigidity compared to planar aromatic systems .
- Molecular Weight : The target compound (~231 Da) is intermediate in size compared to bulkier analogs like the morpholinyl-phenyl derivative (291 Da, ), which may affect blood-brain barrier permeability.
- Solubility : Dihydrochloride salts generally enhance aqueous solubility. For example, the morpholinyl-phenyl analog () and fluoropyrrolopyridinyl derivative () are explicitly synthesized as dihydrochlorides for this purpose.
Biological Activity
2-(3-Fluoro-3-methylpyrrolidin-1-yl)ethan-1-amine dihydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and relevant case studies surrounding this compound, drawing from diverse research sources.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of the fluorine atom and the pyrrolidine ring contributes to its unique biological interactions.
Research indicates that compounds containing a pyrrolidine structure often interact with neurotransmitter systems, particularly the adrenergic and dopaminergic pathways. The fluorine substitution may enhance receptor binding affinity and influence pharmacokinetics.
Pharmacological Effects
- CNS Activity : Studies have shown that similar compounds can penetrate the blood-brain barrier, suggesting potential neuroactive properties. For instance, 3-fluoromethyl derivatives have demonstrated selectivity for certain receptors, influencing neurotransmitter release and uptake .
- Antitumor Activity : In vitro studies have reported that pyrrolidine derivatives exhibit significant antiproliferative effects on various cancer cell lines. For example, compounds structurally related to 2-(3-fluoro-3-methylpyrrolidin-1-yl)ethan-1-amine have shown IC50 values in the nanomolar range against specific tumors .
- MDM2 Inhibition : Recent findings suggest that this compound may function as an MDM2 inhibitor, which is crucial in cancer therapy. MDM2 antagonists are known to reactivate p53 pathways in tumor cells, thus promoting apoptosis .
Case Study 1: Antiproliferative Effects
A study evaluated the antiproliferative activity of several pyrrolidine derivatives, including those similar to 2-(3-fluoro-3-methylpyrrolidin-1-yl)ethan-1-amine. The results showed that these compounds inhibited cell growth in the SJSA-1 cell line with IC50 values ranging from 0.15 to 0.24 μM, indicating strong cellular activity against cancer cells .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound A | 0.15 | SJSA-1 |
| Compound B | 0.22 | SJSA-1 |
| Compound C | 0.24 | SJSA-1 |
Case Study 2: Pharmacodynamics in Xenograft Models
In vivo studies involving xenograft models demonstrated that oral administration of related compounds resulted in significant tumor growth inhibition. For instance, a compound with a similar structure was administered at a dosage of 100 mg/kg, leading to notable activation of p53 and subsequent tumor suppression .
Q & A
Q. Methodological Answer :
- Purity Analysis : Use reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in water + 0.1% TFA). Target ≥95% purity with a single peak retention time .
- Structural Confirmation :
Advanced: How to resolve discrepancies between experimental and computational spectroscopic data?
Q. Methodological Answer :
- Scenario : Observed NMR chemical shift deviates from DFT-predicted values.
- Troubleshooting :
- Validation : Cross-reference with structurally analogous compounds (e.g., 2-(5-fluoropyridin-3-yl)ethanamine derivatives) .
Advanced: What strategies improve reaction yield in the final salt formation step?
Q. Methodological Answer :
- Challenge : Low yield due to hygroscopicity or incomplete protonation.
- Solutions :
Basic: What are the stability profiles of this compound under varying storage conditions?
Q. Methodological Answer :
- Stability Tests :
- Hygroscopicity : Dynamic vapor sorption (DVS) data indicate rapid moisture absorption; store in desiccators with silica gel .
Advanced: How to model receptor-ligand interactions for this compound in neurological targets?
Q. Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to simulate binding to serotonin receptors (e.g., 5-HT), leveraging structural analogs like 2-(indol-3-yl)ethanamine derivatives .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess fluorine’s role in binding affinity via hydrophobic interactions .
- Validation : Cross-check with experimental IC data from radioligand displacement assays .
Advanced: How to mitigate side reactions during the fluoromethylation step?
Q. Methodological Answer :
- Problem : Competing elimination reactions form alkene byproducts.
- Mitigation :
- Use bulky bases (e.g., DBU) to suppress β-hydride elimination .
- Lower reaction temperature (0–5°C) and employ slow addition of fluorinating agents .
- Purify intermediates via flash chromatography (hexane:EtOAc = 4:1) before proceeding .
Basic: What analytical techniques differentiate dihydrochloride salts from monohydrochloride impurities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
